Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . It is characterized by the presence of a nitrophenyl group attached to a hydroxyacetate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-nitrophenyl)acetate
Reduction: Formation of methyl 2-hydroxy-2-(4-aminophenyl)acetate
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity . The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate can be compared with other similar compounds such as:
- Methyl 2-hydroxy-2-(3-nitrophenyl)acetate
- Methyl 2-hydroxy-2-(4-aminophenyl)acetate
- Methyl 2-hydroxy-2-(4-methylphenyl)acetate
Uniqueness
The presence of the nitro group at the para position in this compound imparts unique chemical reactivity and biological activity compared to its analogs . This structural feature can influence the compound’s interactions with enzymes and other biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINCHWBEBHLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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